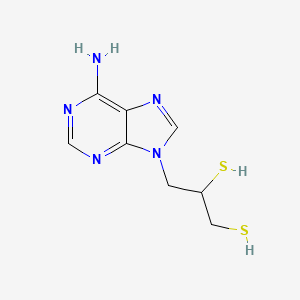
3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol is a compound that features a purine base attached to a propane-1,2-dithiol moiety The purine base is a fundamental component of nucleic acids, which are essential for various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol typically involves the reaction of a purine derivative with a propane-1,2-dithiol compound. One common method involves the use of adenine as the starting material, which is reacted with a suitable alkylating agent under basic conditions to introduce the propane-1,2-dithiol group . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol can undergo various chemical reactions, including:
Oxidation: The dithiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the purine base or the dithiol group.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiol group typically results in the formation of disulfides, while substitution reactions can yield various amino-substituted purine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol involves its interaction with molecular targets such as enzymes or nucleic acids. The purine base can mimic natural nucleosides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis. The dithiol group can also participate in redox reactions, potentially modulating the activity of redox-sensitive enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Amino-9H-purin-9-yl)propan-1-ol: This compound has a similar purine base but with a hydroxyl group instead of the dithiol moiety.
(6-Amino-9H-purin-9-yl)methanol: Another similar compound with a methanol group attached to the purine base.
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol: This compound features a chiral center and a hydroxyl group on the propane chain.
Uniqueness
3-(6-Amino-9H-purin-9-yl)propane-1,2-dithiol is unique due to the presence of the dithiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
81546-90-9 |
|---|---|
Fórmula molecular |
C8H11N5S2 |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)propane-1,2-dithiol |
InChI |
InChI=1S/C8H11N5S2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11) |
Clave InChI |
ICURKWSPWBGLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CC(CS)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
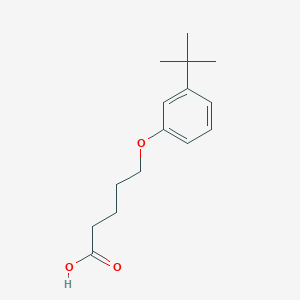
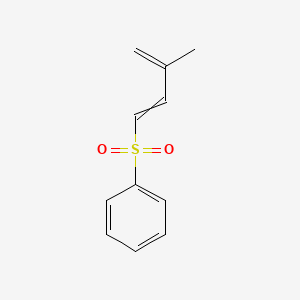
![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
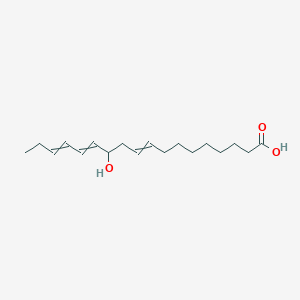
![2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol](/img/structure/B14421147.png)
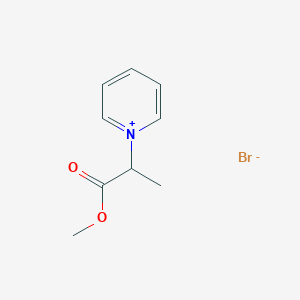
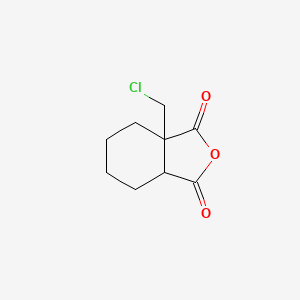
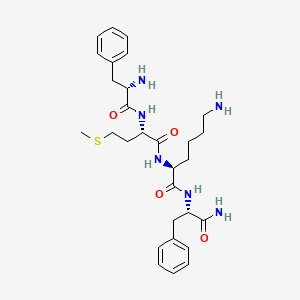

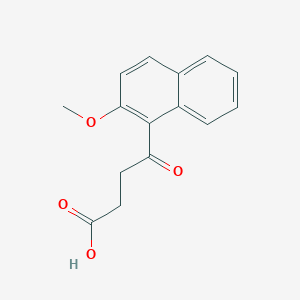

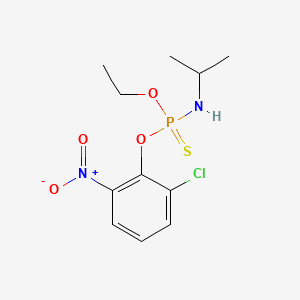
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)
